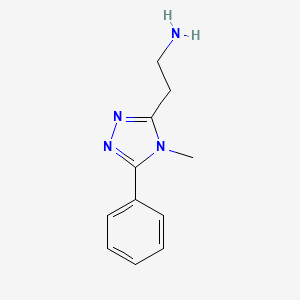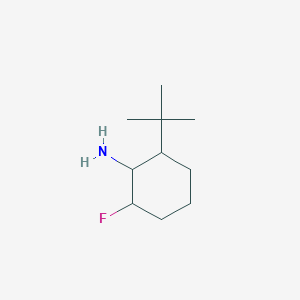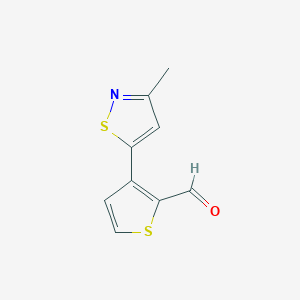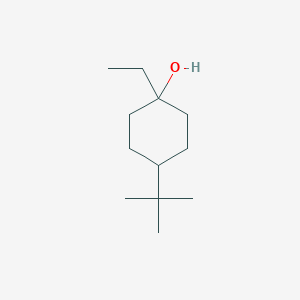
4-(Bromomethyl)-2,4-dimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2,4-dimethylhexane is an organic compound characterized by a bromomethyl group attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,4-dimethylhexane typically involves the bromination of 2,4-dimethylhexane. One common method is the free radical bromination, where 2,4-dimethylhexane is treated with bromine in the presence of a radical initiator such as light or a peroxide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2,4-dimethylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Alcohols, amines, thioethers.
Oxidation: Alcohols, carboxylic acids.
Reduction: Methyl derivatives.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2,4-dimethylhexane has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its role in drug development and as a building block for medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2,4-dimethylhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, where it transfers the alkyl group to nucleophiles, forming new carbon-nucleophile bonds. This reactivity is exploited in various synthetic pathways to create diverse chemical structures .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromomethyl-6,7-dimethoxycoumarin: Used in derivatization reactions for analytical purposes.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents.
4-Dibromomethyl-3,4-dimethyl-2,5-cyclohexadienone: Undergoes similar bromination reactions.
Uniqueness
4-(Bromomethyl)-2,4-dimethylhexane is unique due to its specific structure, which allows for selective reactions at the bromomethyl group. This selectivity makes it a valuable intermediate in organic synthesis, providing a versatile platform for the creation of various functionalized compounds .
Propiedades
Fórmula molecular |
C9H19Br |
|---|---|
Peso molecular |
207.15 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2,4-dimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-5-9(4,7-10)6-8(2)3/h8H,5-7H2,1-4H3 |
Clave InChI |
CROITZZLXMXAOS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



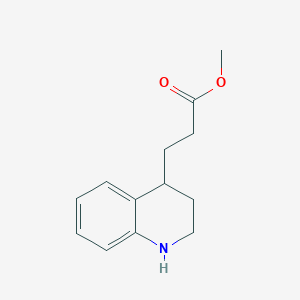
![5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13182281.png)
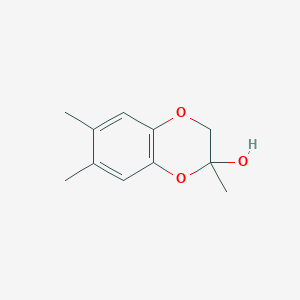
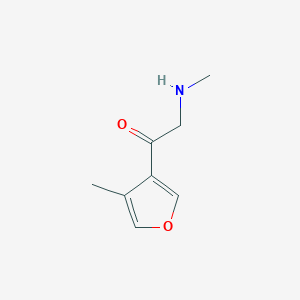
![4-[2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl]morpholine](/img/structure/B13182304.png)
![2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13182310.png)
